CRTh2 antagonist 3

Description

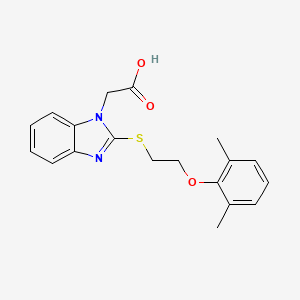

The exact mass of the compound (2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid is 356.11946368 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-(2,6-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-13-6-5-7-14(2)18(13)24-10-11-25-19-20-15-8-3-4-9-16(15)21(19)12-17(22)23/h3-9H,10-12H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHFRMHMWCBLOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCCSC2=NC3=CC=CC=C3N2CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Architecture of CRTh2 Antagonism: A Technical Guide to Chemical Structures and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chemoattractant Receptor-Homologous molecule expressed on T Helper 2 cells (CRTh2), also known as DP2, has emerged as a significant therapeutic target for a spectrum of inflammatory and allergic diseases, including asthma and allergic rhinitis.[1][2] CRTh2 is a G-protein coupled receptor that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils.[1] Its natural ligand, prostaglandin D2 (PGD2), is a potent inflammatory mediator released predominantly by mast cells upon allergen stimulation.[3] The interaction between PGD2 and CRTh2 triggers a cascade of downstream signaling events, leading to the chemotaxis and activation of these key effector cells of the allergic inflammatory response. Consequently, the development of small-molecule antagonists of CRTh2 has been an area of intense research within the pharmaceutical industry.

This technical guide provides an in-depth overview of the chemical structures and synthetic methodologies of various classes of CRTh2 antagonists. It is designed to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols for key biological assays, a comparative analysis of quantitative data for representative compounds, and a visual representation of the underlying biological pathways and experimental workflows.

The CRTh2 Signaling Pathway

The binding of PGD2 to the CRTh2 receptor initiates a signaling cascade that is central to the pathophysiology of allergic inflammation. This process involves the coupling of the receptor to inhibitory G-proteins (Gαi), leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ-subunits of the G-protein activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, a key event in cellular activation. The culmination of this signaling cascade is the chemotaxis of inflammatory cells, the release of pro-inflammatory cytokines, and the degranulation of eosinophils and basophils.

References

The Discovery of Novel CRTh2 Antagonists: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Aspects of Novel CRTh2 Antagonist Discovery.

The chemoattractant receptor-homologous molecule expressed on T helper type 2 (Th2) cells, commonly known as CRTh2 (or DP2), has emerged as a significant therapeutic target for a range of allergic and inflammatory diseases, including asthma, allergic rhinitis, and atopic dermatitis.[1][2][3] CRTh2 is a G protein-coupled receptor (GPCR) that is preferentially expressed on key effector cells of the allergic inflammatory cascade, such as Th2 lymphocytes, eosinophils, and basophils.[2] Its natural ligand, prostaglandin D2 (PGD2), is a major product of activated mast cells.[1] The interaction between PGD2 and CRTh2 orchestrates the recruitment and activation of these immune cells, amplifying the type 2 inflammatory response. Consequently, the development of potent and selective CRTh2 antagonists has been a major focus of pharmaceutical research. This guide provides a detailed overview of the core components of novel CRTh2 antagonist discovery, from the fundamental signaling pathways to key experimental protocols and a comparative analysis of antagonist potencies.

The CRTh2 Signaling Pathway

CRTh2 is a member of the Gi/o family of G protein-coupled receptors. Upon binding of its ligand, PGD2, the receptor undergoes a conformational change that activates the heterotrimeric G protein. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Simultaneously, the Gβγ subunit complex can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This cascade of events is sensitive to pertussis toxin, which ADP-ribosylates the Gαi subunit, preventing its interaction with the receptor. The net result of CRTh2 activation is a pro-inflammatory cellular response, including chemotaxis, degranulation, and cytokine release.

References

The Role of CRTh2 in Th2 Cell Migration and Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, is a G-protein coupled receptor that plays a pivotal role in the orchestration of type 2 inflammatory responses. Its ligand, Prostaglandin D2 (PGD2), is prominently released by activated mast cells during allergic reactions. CRTh2 is highly expressed on key effector cells of allergic inflammation, including T helper 2 (Th2) lymphocytes, eosinophils, and basophils.[1][2][3] Activation of the PGD2-CRTh2 signaling axis induces potent chemotaxis of these cells, facilitates the production of pro-inflammatory Th2-type cytokines, and ultimately amplifies the allergic cascade.[2][4] This guide provides an in-depth technical overview of the functions of CRTh2, focusing on its critical roles in Th2 cell migration and activation, the underlying signaling pathways, and key experimental methodologies for its study.

CRTh2: The Receptor and its Ligand

CRTh2 is a seven-transmembrane G-protein coupled receptor that binds PGD2 with high affinity. Upon ligand binding, CRTh2 couples primarily to the Gαi subunit of the heterotrimeric G protein complex. This interaction initiates a signaling cascade that distinguishes its function from the other PGD2 receptor, DP1, which typically couples to Gαs and elevates intracellular cAMP. The expression of CRTh2 is considered one of the most reliable surface markers for identifying human Th2 cells, making it a key target for understanding and modulating type 2 immunity.

The Role of CRTh2 in Th2 Cell Migration (Chemotaxis)

A primary function of the PGD2-CRTH2 axis is to direct the migration of Th2 cells to sites of allergic inflammation. PGD2, released in high concentrations by mast cells upon allergen exposure, acts as a potent chemoattractant for CRTh2-expressing Th2 cells. This CRTh2-mediated chemotaxis is a critical step in the recruitment of effector lymphocytes that orchestrate the late-phase allergic response.

The chemotactic response is dependent on the activation of the Gαi pathway, leading to downstream signaling events that culminate in actin polymerization and cell movement. Studies have demonstrated that supernatants from immunologically activated mast cells can induce significant Th2 cell chemotaxis, and this effect is inhibited by CRTh2 antagonists like ramatroban.

Quantitative Data on CRTh2-Mediated Th2 Cell Migration

| Ligand/Agonist | Concentration | Effect on Th2 Cells | Antagonist | Result of Antagonism | Reference |

| PGD2 | 10 nM - 1 µM | Dose-dependent chemotaxis and Ca2+ mobilization | Ramatroban | Inhibition of chemotaxis | |

| PGD2 | 30 nM | Peak chemotactic response in cultured Th2 cells | Anti-CRTH2 mAb (BM7) | Inhibition of chemotaxis | |

| DK-PGD2 (Selective CRTH2 Agonist) | 30 nM | Induced chemotaxis comparable to PGD2 | Anti-CRTH2 mAb (BM7) | Inhibition of chemotaxis | |

| Supernatant from IgE/anti-IgE stimulated nasal polyp tissue | N/A (PGD2 levels correlated with chemotaxis) | Significantly increased chemotaxis of Th2 cells | Ramatroban | Inhibition of chemotactic effect |

The Role of CRTh2 in Th2 Cell Activation

Beyond its role in cell migration, CRTh2 activation is unique in its ability to directly stimulate Th2 cell activation and cytokine production, even in the absence of T-cell receptor (TCR) co-stimulation. PGD2, at concentrations found at inflammatory sites, preferentially induces the transcription and release of key pro-inflammatory Th2 cytokines, including Interleukin-4 (IL-4), IL-5, and IL-13.

This activation amplifies the type 2 immune response:

-

IL-4 promotes B-cell class switching to IgE.

-

IL-5 is crucial for eosinophil recruitment, activation, and survival.

-

IL-13 contributes to airway hyperresponsiveness, mucus production, and tissue remodeling.

This CRTh2-dependent cytokine production provides a powerful feed-forward mechanism where an initial mast cell degranulation can lead to a robust and sustained Th2-dominated inflammatory environment.

Quantitative Data on CRTh2-Mediated Th2 Cell Activation

| Stimulant | Concentration | Cytokine Measured | Effect | Antagonist | Result of Antagonism | Reference |

| PGD2 | 100 nM | IL-4, IL-5, IL-13 | Significant, dose-dependent increase in protein release and gene transcription | Ramatroban (1 µM) | Marked inhibition of cytokine production | |

| DK-PGD2 (Selective CRTH2 Agonist) | 100 nM | IL-4, IL-5, IL-13 | Mimicked the effect of PGD2, inducing cytokine gene transcription and protein secretion | N/A | N/A | |

| Supernatant from activated mast cells | N/A | IL-4, IL-5, IL-13 | Stimulated production of mRNA and protein | CRTH2 Inhibition | Abolished the effect |

CRTh2 Signaling Pathway

Activation of CRTh2 by PGD2 initiates a signaling cascade through the Gαi protein. This leads to the dissociation of the Gαi and Gβγ subunits, which trigger parallel downstream pathways resulting in both cell migration and activation. The key events include activation of Phospholipase C (PLC), generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium concentration ([Ca2+]i), which is a critical event for both chemotaxis and the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells) that drive cytokine production.

References

- 1. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Biology of the Human Prostaglandin D2 Receptor CRTH2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as G-protein coupled receptor 44 (GPR44) or DP2, is a critical receptor for prostaglandin D2 (PGD2). As a key player in type 2 inflammatory responses, CRTH2 is predominantly expressed on Th2 cells, eosinophils, and basophils. Its activation by PGD2, a major product of activated mast cells, orchestrates the migration and activation of these immune cells, leading to the production of pro-inflammatory cytokines. This central role in allergic inflammation has positioned CRTH2 as a significant therapeutic target for diseases such as asthma and allergic rhinitis. This technical guide provides a comprehensive overview of the structural biology of human CRTH2, including its structure, signaling pathways, ligand recognition, and the experimental methodologies used to elucidate these features.

I. Structural Insights into the CRTH2 Receptor

The three-dimensional structure of CRTH2 has been revealed through X-ray crystallography, providing crucial insights into its function and mechanism of ligand recognition. These studies have been pivotal in understanding how chemically diverse antagonists and the endogenous agonist, PGD2, interact with the receptor.

Crystal structures of human CRTH2 have been solved in complex with antagonists such as fevipiprant and CAY10471, as well as with a PGD2 derivative, 15R-methyl-PGD2.[1][2] These structures show a semi-occluded ligand-binding pocket that is covered by a well-structured N-terminus.[1][3] This unique feature distinguishes CRTH2 from other prostanoid receptors and suggests a novel mechanism for lipid recognition by GPCRs.[1]

A key finding from the structural analyses is the presence of a potential ligand entry port. This entry port is characterized by a gap between the N-terminal loop and the seventh transmembrane helix (TM7). The entry of the negatively charged PGD2 is thought to be facilitated by electrostatic interactions with positively charged residues located at this port.

Table 1: Crystallographic Data for Human CRTH2 Structures

| PDB ID | Ligand | Resolution (Å) | Expression System | Key Findings | Reference |

| 6D26 | Fevipiprant | 2.80 | Spodoptera frugiperda | Reveals antagonist binding mode in a semi-occluded pocket. | |

| 6D27 | CAY10471 | 2.74 | Spodoptera frugiperda | Highlights different binding modes of chemically diverse antagonists. | |

| 7M8W | 15R-methyl-PGD2 | 2.61 | Spodoptera frugiperda | Elucidates the binding mode of a PGD2 derivative, showing a "polar group in" orientation. |

II. Ligand Binding and Molecular Recognition

The interaction of ligands with CRTH2 has been extensively studied using various biophysical and biochemical techniques. These studies have provided quantitative data on the binding affinities of endogenous agonists, their metabolites, and synthetic antagonists.

Mutagenesis studies have identified several key residues within the binding pocket that are crucial for PGD2 binding, including K2105.42 and E2696.58. The carboxylate group of PGD2 and many antagonists forms important interactions with a highly polar environment within the binding pocket.

Table 2: Ligand Binding Affinities for Human CRTH2

| Ligand | Assay Type | Ki (nM) | Kd (nM) | EC50 (nM) | Cell System | Reference |

| PGD2 | Radioligand Binding | 2.4 - 61 | 2.5, 10, 109 | 1.8 | HEK293, CHO-K1 | |

| 13,14-dihydro-15-keto PGD2 | Radioligand Binding | 160 | 14.7 | - | HEK293, CHO-K1 | |

| Δ12-PGJ2 | Radioligand Binding | 7.63 (pKi) | - | - | CHO cells | |

| Fevipiprant | Radioligand Binding | - | - | - | - | |

| CAY10471 | Radioligand Binding | - | - | - | - | |

| Indomethacin | Radioligand Binding | 20 | - | - | HEK293 |

III. CRTH2 Signaling Pathways

CRTH2 is a G-protein coupled receptor that primarily signals through the Gi/o family of G proteins. Activation of CRTH2 by PGD2 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is sensitive to pertussis toxin, confirming the involvement of Gi/o proteins.

Furthermore, the βγ subunits of the dissociated G-protein can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentrations. These signaling events ultimately mediate the pro-inflammatory effects of CRTH2, including cell migration, degranulation, and cytokine release.

IV. Experimental Protocols

Elucidating the structure and function of CRTH2 has required a combination of sophisticated experimental techniques. Below are overviews of the key methodologies employed in CRTH2 research.

A. Protein Expression and Purification for Structural Studies

To obtain sufficient quantities of pure and stable CRTH2 for structural studies, a baculovirus expression system in insect cells (Spodoptera frugiperda, Sf9) is commonly used. To enhance stability and facilitate crystallization, the flexible C-terminal region of the receptor is often truncated, and potential glycosylation sites are mutated. The receptor is then solubilized from the cell membranes using detergents and purified through a series of chromatography steps, including affinity and size-exclusion chromatography.

B. Crystallization and Structure Determination

Crystallization of membrane proteins like CRTH2 is a challenging process. The purified receptor, in complex with a specific ligand, is typically crystallized using the lipidic cubic phase (LCP) method. This method involves embedding the protein in a lipidic meso-phase, which mimics the native membrane environment and promotes the formation of well-ordered crystals. X-ray diffraction data are then collected from these microcrystals, often at a synchrotron source, to determine the three-dimensional structure of the receptor-ligand complex.

C. Radioligand Binding Assays

Radioligand binding assays are fundamental for characterizing the affinity of ligands for CRTH2. These assays are typically performed using membranes prepared from cells recombinantly expressing the receptor. A radiolabeled ligand, such as [3H]PGD2, is incubated with the membranes in the presence of varying concentrations of a competing unlabeled ligand. The amount of bound radioligand is then measured, allowing for the determination of the inhibitory constant (Ki) or the dissociation constant (Kd) of the competing ligand.

Protocol Outline:

-

Membrane Preparation: Cells expressing CRTH2 are harvested and lysed to isolate the cell membranes.

-

Incubation: Membranes are incubated with a fixed concentration of [3H]PGD2 and a range of concentrations of the unlabeled competitor ligand in a suitable binding buffer.

-

Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is quantified using liquid scintillation counting.

-

Data Analysis: The data are fitted to a competition binding equation to determine the IC50, which is then converted to a Ki value.

D. Functional Assays

Functional assays are employed to assess the ability of ligands to activate or inhibit CRTH2 signaling.

-

cAMP Assays: The effect of ligands on intracellular cAMP levels is a common method to measure CRTH2 activation. In cells expressing CRTH2, adenylyl cyclase is first stimulated with forskolin to elevate cAMP levels. The ability of a CRTH2 agonist to inhibit this forskolin-stimulated cAMP production is then measured using techniques such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

-

Calcium Mobilization Assays: Changes in intracellular calcium concentration upon ligand stimulation are another indicator of CRTH2 activation. Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye. The fluorescence intensity is monitored before and after the addition of a ligand to measure the increase in intracellular calcium.

V. Conclusion and Future Perspectives

The structural and functional characterization of the human PGD2 receptor CRTH2 has significantly advanced our understanding of its role in allergic inflammation. The availability of high-resolution crystal structures has provided a molecular basis for ligand recognition and has paved the way for structure-based drug design of novel CRTH2 antagonists.

Future research will likely focus on obtaining the structure of CRTH2 in its active state, in complex with an agonist and a G-protein. Cryo-electron microscopy (cryo-EM) will be a powerful tool for this endeavor. Such structures will provide a more complete picture of the receptor activation mechanism and will be invaluable for the development of next-generation therapeutics targeting CRTH2 for the treatment of asthma and other allergic diseases.

References

The Pro-Inflammatory Cascade: A Technical Guide to the Downstream Effects of CRTh2 Activation

For Immediate Release

A Deep Dive into the Cellular Mechanisms Driving Type 2 Inflammation

This technical guide provides a comprehensive overview of the downstream signaling events following the activation of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as DP2. As a key receptor for prostaglandin D2 (PGD2), CRTh2 plays a pivotal role in orchestrating type 2 inflammatory responses, making it a critical target for researchers and drug development professionals in the fields of asthma, allergic rhinitis, and atopic dermatitis. This document details the intracellular signaling pathways, cell-specific effects, quantitative data on cellular responses, and the experimental protocols used to elucidate these mechanisms.

Introduction to CRTh2 Signaling

CRTh2 is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of key inflammatory cells, including T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s)[1][2]. Its primary endogenous ligand, PGD2, is released in large quantities by activated mast cells during an allergic response[3]. The interaction between PGD2 and CRTh2 triggers a cascade of intracellular events that drive the cardinal features of allergic inflammation: cell migration, activation, and the release of pro-inflammatory mediators.[2][4]

The CRTh2 Intracellular Signaling Pathway

CRTh2 is coupled to an inhibitory G-protein, Gαi. Ligand binding initiates the dissociation of the Gαi subunit from the Gβγ complex. This event triggers two primary signaling arms that culminate in a pro-inflammatory cellular response.

-

Gαi-mediated Pathway: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ-mediated Pathway: The freed Gβγ complex activates Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

DAG , along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).

-

The rise in intracellular calcium and activation of PKC subsequently lead to the activation of downstream signaling molecules, including Phosphoinositide 3-kinase (PI3K) and Mitogen-Activated Protein Kinases (MAPKs) such as ERK and p38. These kinases, in turn, activate key transcription factors like the Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB), which translocate to the nucleus to promote the transcription of genes encoding type 2 cytokines and other pro-inflammatory proteins.

Downstream Effects in Key Inflammatory Cells

The activation of CRTh2 by PGD2 elicits distinct, pro-inflammatory responses in various immune cells, driving the progression of type 2 inflammation.

T helper 2 (Th2) Cells

CRTh2 is considered a reliable marker for human Th2 cells. Activation of CRTh2 on these cells is a potent stimulus for:

-

Chemotaxis: PGD2 induces the migration of Th2 cells to sites of inflammation.

-

Cytokine Production: CRTh2 activation dose-dependently increases the transcription and release of hallmark Th2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13), without requiring other co-stimulation.

Eosinophils

Eosinophils are key effector cells in allergic diseases, and their recruitment and activation are strongly influenced by the PGD2-CRTh2 axis.

-

Chemotaxis: PGD2 is a potent chemoattractant for eosinophils, a response mediated exclusively through CRTh2.

-

Activation: CRTh2 stimulation leads to rapid changes in eosinophil shape, a marker of cellular activation, and promotes degranulation, releasing cytotoxic proteins.

Basophils

Basophils, like mast cells, are crucial initiators of the allergic response. CRTh2 activation on basophils leads to:

-

Chemotaxis: PGD2 induces basophil migration.

-

Activation & Degranulation: CRTh2 stimulation enhances basophil degranulation and upregulates the expression of activation markers like CD11b.

-

Calcium Mobilization: The CRTh2 agonist DK-PGD2 induces a robust influx of Ca2+, a key step in activation.

Type 2 Innate Lymphoid Cells (ILC2s)

ILC2s are potent sources of type 2 cytokines. The PGD2-CRTh2 pathway is critical for their function.

-

Chemotaxis & Accumulation: PGD2 and its metabolites are powerful chemoattractants for ILC2s, driving their accumulation in tissues like the lungs during an inflammatory response.

-

Cytokine Production: CRTh2 activation on ILC2s stimulates the production of IL-5 and IL-13, as well as other pro-inflammatory mediators like GM-CSF.

Quantitative Analysis of CRTh2-Mediated Responses

The following tables summarize quantitative data from studies investigating the effects of PGD2 and its metabolites on inflammatory cell functions via CRTh2.

Table 1: ILC2 Migration and Cytokine Secretion in Response to PGD2 Metabolites

| Agonist (PGD2 Metabolite) | ILC2 Migration (EC50, nM) | IL-5 Secretion (EC50, nM) | IL-13 Secretion (EC50, nM) |

| Δ12-PGD2 | 26.6 | 108.1 | 125.2 |

| 15-deoxy-Δ12,14-PGD2 | 17.4 | 148.3 | 213.9 |

| PGJ2 | 91.7 | 526.9 | 788.3 |

| Δ12-PGJ2 | 22.8 | 264.4 | 338.1 |

| 15-deoxy-Δ12,14-PGJ2 | 23.3 | 291.1 | 358.9 |

| Data derived from studies on ILC2s from atopic asthmatic patients. EC50 values represent the concentration required to elicit a half-maximal response. |

Table 2: PGD2-Induced Cytokine Production in ILC2s

| Cytokine | PGD2 (EC50, nM) |

| IL-3 | 79.8 |

| IL-8 | 65.7 |

| IL-9 | 47.4 |

| IL-21 | 43.0 |

| GM-CSF | 132.5 |

| CSF-1 | 29.2 |

| Data represents the dose-dependent production of various cytokines by ILC2s following a 4-hour incubation with PGD2. |

Experimental Methodologies

The following sections provide detailed protocols for key experiments used to characterize the downstream effects of CRTh2 activation.

Eosinophil Chemotaxis Assay (Transwell/Boyden Chamber)

This assay quantifies the migration of eosinophils toward a chemoattractant like PGD2.

-

Cell Preparation: Isolate human peripheral blood eosinophils using negative immuno-magnetic bead selection. Wash and resuspend purified eosinophils at a concentration of 1 x 10^6 cells/mL in assay media (e.g., RPMI 1640 with 1% FCS and 10 mM HEPES).

-

Assay Setup: Use a 96-well chemotaxis plate with a 5.0 µm pore size filter (e.g., Transwell). Add 100 µL of the chemoattractant (e.g., PGD2 at concentrations from 1.0 to 100 nM) or vehicle control to the bottom wells.

-

Cell Migration: Carefully add 100 µL of the eosinophil suspension to the top wells (the filter insert).

-

Incubation: Incubate the plate for 1-3 hours at 37°C in a humidified CO2 incubator.

-

Quantification: After incubation, collect the cells that have migrated to the bottom chamber. Enumerate the migrated cells for a fixed time (e.g., 30 seconds) using a flow cytometer.

-

Data Analysis: Express results as a chemotactic index (the fold increase in migrated cells in response to the chemoattractant compared to the vehicle control).

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

-

Cell Preparation: Plate cells (e.g., CRTh2-transfected HEK293T cells or primary inflammatory cells) in a 96-well black-walled, clear-bottom plate and allow them to adhere.

-

Dye Loading: Prepare a loading buffer containing a cell-permeable fluorescent Ca2+ indicator dye (e.g., Fura-2-AM or Fluo-4 AM). Remove the culture medium from the cells and add the loading buffer.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C to allow the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

-

Washing: Gently wash the cells with an appropriate assay buffer (e.g., Krebs buffer) to remove excess extracellular dye.

-

Measurement: Place the plate into a scanning fluorometer with integrated fluidics (e.g., FlexStation). Establish a baseline fluorescence reading.

-

Stimulation: The instrument automatically injects the agonist (e.g., PGD2) into the wells while continuously recording the fluorescence intensity. An increase in fluorescence corresponds to a rise in intracellular Ca2+.

-

Data Analysis: The change in fluorescence is used to determine the magnitude and kinetics of the calcium response. Concentration-response curves can be generated to calculate EC50 values for agonists.

Cytokine Measurement by Sandwich ELISA

This protocol quantifies the amount of a specific cytokine (e.g., IL-5) released by cells after stimulation.

-

Plate Coating: Dilute a capture antibody specific for the target cytokine (e.g., anti-human IL-5) in a coating buffer (e.g., PBS). Add 100 µL to each well of a 96-well high-binding ELISA plate. Incubate overnight at 4°C.

-

Blocking: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20). Add 200 µL of a blocking buffer (e.g., PBS with 1% BSA) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

-

Sample/Standard Incubation: Wash the plate. Add 100 µL of cell culture supernatants (from CRTh2-stimulated cells) and serially diluted standards of the recombinant cytokine to the appropriate wells. Incubate for 2 hours at room temperature or overnight at 4°C.

-

Detection Antibody: Wash the plate. Add 100 µL of a biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate. Add 100 µL of an enzyme conjugate (e.g., Streptavidin-Horseradish Peroxidase, HRP). Incubate for 30 minutes at 37°C.

-

Substrate Addition: Wash the plate thoroughly. Add 100 µL of a substrate solution (e.g., TMB). Incubate in the dark for 15-30 minutes at room temperature, allowing for color development.

-

Stopping and Reading: Add 50 µL of a stop solution (e.g., 1M H2SO4) to each well. Read the optical density at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the known concentrations of the recombinant cytokine. Use this curve to calculate the concentration of the cytokine in the cell culture samples.

Conclusion and Therapeutic Implications

The activation of CRTh2 on Th2 cells, eosinophils, basophils, and ILC2s initiates a potent, pro-inflammatory cascade that is central to the pathophysiology of allergic diseases. The downstream effects—including directed cell migration, degranulation, and the production of type 2 cytokines—amplify and sustain the inflammatory response. A thorough understanding of these signaling pathways and cellular outcomes, facilitated by the robust experimental methods detailed herein, is crucial for the continued development of targeted therapeutics, such as CRTh2 antagonists, aimed at mitigating type 2 inflammation.

References

- 1. Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of CRTh2 in Type 2 Innate Lymphoid Cell Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Type 2 innate lymphoid cells (ILC2s) are critical orchestrators of type 2 immunity, playing a pivotal role in allergic diseases, asthma, and response to helminth infections. A key surface receptor that governs their function is the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as G-protein coupled receptor 44 (GPR44). CRTh2 and its ligand, prostaglandin D2 (PGD2), form a crucial axis that regulates ILC2 migration, activation, and cytokine production. Understanding this interaction is paramount for developing novel therapeutics targeting ILC2-mediated inflammation. This guide provides an in-depth examination of the CRTh2-ILC2 axis, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core biological pathways.

The PGD2-CRTh2 Signaling Axis in ILC2s

CRTh2 is a G-protein coupled receptor expressed on several immune cells involved in type 2 inflammation, including Th2 cells, eosinophils, basophils, and ILC2s.[1] Its primary ligand, PGD2, is a lipid mediator released predominantly by activated mast cells following allergen stimulation.[1][2] The binding of PGD2 to CRTh2 on ILC2s initiates a signaling cascade that profoundly influences the cell's behavior.

Core Functions of CRTh2 in ILC2 Biology

The activation of the PGD2-CRTh2 axis in ILC2s results in three primary outcomes:

-

Chemotaxis and Migration: CRTh2 is a potent chemoattractant receptor. Its activation is a primary driver of ILC2 migration from the periphery and their accumulation in inflamed tissues, particularly the lungs.[3][4] This migration is crucial for the amplification of the type 2 inflammatory response at the site of insult.

-

Cytokine Production: PGD2 stimulation through CRTh2 induces ILC2s to produce and secrete hallmark type 2 cytokines, namely Interleukin-5 (IL-5) and Interleukin-13 (IL-13). IL-5 is essential for eosinophil survival and activation, while IL-13 is a key mediator of airway hyperresponsiveness and mucus production.

-

Synergy with Alarmin Cytokines: The PGD2-CRTh2 pathway works in concert with alarmin cytokines like IL-33. Studies have shown that IL-33, a potent ILC2 activator, upregulates the expression of enzymes involved in PGD2 synthesis. Furthermore, CRTh2 signaling can, in turn, upregulate the expression of the IL-33 receptor (ST2) on ILC2s, creating a powerful positive feedback loop that amplifies the inflammatory cascade.

Intracellular Signaling Pathway

Upon PGD2 binding, CRTh2, a Gαi-coupled receptor, initiates a signaling cascade that leads to an increase in intracellular calcium concentration. This calcium flux, along with the activation of other pathways like PI3K, is critical for mediating the downstream effects on the cytoskeleton for migration and on transcription factors for cytokine gene expression. The transcription factor GATA3 is the master regulator of the ILC2 phenotype, and its expression is essential for CRTh2 expression.

Quantitative Data on CRTh2 Function in ILC2s

Experimental models, particularly those using CRTh2-deficient (Gpr44-/-) mice, have been instrumental in quantifying the receptor's role.

Table 1: Effect of CRTh2 Deficiency on ILC2 Accumulation in Murine Lung

Data summarized from studies using systemic IL-33 administration to induce ILC2 accumulation.

| Treatment Group | Mouse Genotype | ILC2s as % of CD45+ Cells (Mean ± SEM) | Total Lung ILC2s (Mean ± SEM) |

| PBS Control | Wild-Type (WT) | ~0.05% | ~2,000 |

| IL-33 | Wild-Type (WT) | ~0.40% | ~25,000 |

| IL-33 | CRTh2-deficient (Gpr44-/-) | ~0.20% | ~12,000 |

Note: Values are approximated from graphical data for illustrative purposes. The studies show a statistically significant reduction (p ≤ 0.001) in ILC2 percentage and total number in Gpr44-/- mice compared to WT mice following IL-33 treatment.

Table 2: Effect of CRTh2 Antagonists on ILC2 Function

| Antagonist | Assay | Species | Effect | Reference |

| Fevipiprant | ILC2 Accumulation & Cytokine Production | Human | Suppressed ILC2 accumulation and type 2 cytokine production | |

| TM30089 | Chemotaxis | Human | Completely inhibited PGD2-induced ILC2 migration |

Key Experimental Protocols

Reproducing and building upon existing research requires robust and detailed methodologies. Below are summaries of key protocols used to investigate the CRTh2-ILC2 axis.

In Vivo Murine Model of IL-33-Induced ILC2 Accumulation

This model is used to study the factors regulating ILC2 expansion and migration to the lung.

-

Animals: Wild-type (e.g., C57BL/6) and CRTh2-deficient (Gpr44-/-) mice on a C57BL/6 background are used.

-

Treatment: Recombinant murine IL-33 (rmIL-33) is administered at a dose of 250 ng per mouse.

-

Administration: rmIL-33 is delivered either systemically via intraperitoneal (i.p.) injection or locally via intranasal (i.n.) instillation.

-

Schedule: A typical regimen involves three doses administered every other day (e.g., on Day 0, Day 2, and Day 4).

-

Analysis: Tissues (lung, mediastinal lymph node, blood) are harvested on Day 6 for analysis by flow cytometry.

ILC2 Isolation from Murine Lung

Obtaining a pure and viable ILC2 population is critical for in vitro assays and adoptive transfer experiments.

-

Animal Preparation (Optional but Recommended): To increase ILC2 yield, use Rag2-/- mice (which lack B and T cells) and pretreat with rmIL-33 (e.g., 4 µg i.p. for 5 days) to expand the ILC2 population in vivo.

-

Tissue Processing: Perfuse lungs with PBS, mince the tissue, and digest using an enzyme cocktail (e.g., Collagenase D and DNase I) to create a single-cell suspension.

-

Lymphocyte Enrichment: Remove red blood cells with ACK lysis buffer. Isolate lymphocytes from the single-cell suspension using a density gradient medium (e.g., Lympholyte®-M).

-

Magnetic Cell Separation (MACS):

-

Lineage Depletion: Deplete mature hematopoietic cells using biotin-conjugated antibodies against lineage markers (CD3e, CD19, CD11b, etc.) followed by anti-biotin magnetic beads.

-

Positive Selection: Positively select for ILC2s by targeting a common leukocyte marker like CD45 using anti-CD45 magnetic beads.

-

-

Purity Check: The resulting Lin-CD45+ population is highly enriched for ILC2s. Purity can be confirmed via flow cytometry. For higher purity, fluorescence-activated cell sorting (FACS) is the gold standard.

Flow Cytometry for ILC2 Identification

Multicolor flow cytometry is the definitive method for identifying and quantifying ILC2s.

-

Cell Preparation: Prepare a single-cell suspension from the tissue of interest.

-

Fc Block: Incubate cells with an anti-CD16/CD32 antibody to block Fc receptors and prevent non-specific antibody binding.

-

Staining: Stain cells with a panel of fluorescently-conjugated antibodies. A typical panel for murine lung ILC2s includes:

-

Live/Dead Stain: To exclude non-viable cells.

-

Lineage Cocktail (Negative Selection): Antibodies against markers for T cells (CD3, CD5), B cells (CD19), myeloid cells (CD11b, CD11c, Gr-1), NK cells (NK1.1), etc. ILC2s are Lineage-negative (Lin-).

-

Positive Selection Markers: CD45, CD90.2 (Thy1.2), CD127 (IL-7Rα), and ST2 (IL-33R).

-

-

Gating Strategy: ILC2s are identified sequentially as Live -> CD45+ -> Lin- -> CD90.2+ -> CD127+ -> ST2+.

Adoptive Transfer of ILC2s

This technique is used to determine the cell-intrinsic role of CRTh2 in ILC2 migration and function in vivo.

-

Donor Cells: Isolate ILC2s from the mediastinal lymph nodes or lungs of congenically marked (e.g., CD45.1) WT and Gpr44-/- mice that have been treated with IL-33.

-

Recipient Mice: Use recipient mice with a different congenic marker (e.g., CD45.2).

-

Cell Transfer: Combine equal numbers of WT (CD45.1) and Gpr44-/- (CD45.1) ILC2s and inject them (e.g., 4 x 10^5 total cells) via i.p. or intravenous (i.v.) route into the recipient CD45.2 mouse.

-

In Vivo Challenge: Treat the recipient mouse with rmIL-33 to create an inflammatory environment and drive migration.

-

Analysis: After a set period (e.g., 5 days), harvest tissues (lung, lymph node) and use flow cytometry to distinguish between donor WT (CD45.1+ Gpr44+/+) and donor Gpr44-/- (CD45.1+ Gpr44-/-) ILC2s, allowing for a direct comparison of their accumulation in different tissues.

Implications for Drug Development

The central role of the PGD2-CRTh2 axis in driving ILC2 accumulation and activation makes it a highly attractive target for therapeutic intervention in type 2 inflammatory diseases.

-

CRTh2 Antagonism: Small molecule antagonists that block the CRTh2 receptor, such as fevipiprant, have been developed. These drugs aim to prevent PGD2-mediated ILC2 migration and cytokine release, thereby dampening the eosinophilic inflammation characteristic of diseases like asthma.

-

Targeting PGD2 Synthesis: Inhibiting the enzymes responsible for PGD2 production, such as hematopoietic prostaglandin D synthase (HPGDS), represents an alternative strategy to disrupt the pathway.

The continued investigation into the nuances of CRTh2 signaling in ILC2s will be vital for refining these therapeutic strategies and identifying patient populations most likely to benefit from them. By understanding the detailed molecular and cellular mechanisms, the field can move towards more precise and effective treatments for a range of allergic and inflammatory conditions.

References

- 1. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Prostaglandin D2 Receptor CRTH2 Promotes IL-33–Induced ILC2 Accumulation in the Lung - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Prostaglandin D2 Receptor CRTH2 Promotes IL-33-Induced ILC2 Accumulation in the Lung - PubMed [pubmed.ncbi.nlm.nih.gov]

CRTh2: A Promising Therapeutic Target for Allergic Diseases - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis represent a significant global health burden, affecting millions worldwide. A key pathological feature of these conditions is the infiltration and activation of eosinophils, basophils, and T helper 2 (Th2) lymphocytes in affected tissues. The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, has emerged as a critical player in orchestrating this inflammatory cascade. CRTh2 is a G protein-coupled receptor that is preferentially expressed on these key effector cells of the allergic response. Its natural ligand, prostaglandin D2 (PGD2), is predominantly released by activated mast cells following allergen exposure. The interaction between PGD2 and CRTh2 triggers a signaling cascade that promotes the chemotaxis, activation, and survival of these inflammatory cells, as well as the release of pro-inflammatory cytokines, thereby amplifying the allergic response.[1][2][3][4]

The central role of the PGD2-CRTh2 axis in allergic inflammation has made it an attractive target for therapeutic intervention. The development of small molecule antagonists that selectively block the CRTh2 receptor has been a major focus of drug discovery efforts. These antagonists aim to disrupt the downstream inflammatory signaling cascade, thereby reducing the recruitment and activation of key immune cells and alleviating the symptoms of allergic diseases. This technical guide provides an in-depth overview of CRTh2 as a therapeutic target, summarizing the quantitative data from clinical trials of CRTh2 antagonists, detailing key experimental protocols for their evaluation, and visualizing the critical signaling pathways and experimental workflows.

Data Presentation: Efficacy of CRTh2 Antagonists in Clinical Trials

The following tables summarize the quantitative data from key clinical trials of various CRTh2 antagonists in patients with asthma and allergic rhinitis.

Table 1: Efficacy of CRTh2 Antagonists in Asthma

| Antagonist | Trial Phase | Patient Population | Treatment Duration | Key Efficacy Endpoints | Results | Reference |

| Fevipiprant (QAW039) | Phase II | Moderate-to-severe persistent asthma with sputum eosinophilia (≥2%) | 12 weeks | Geometric mean sputum eosinophil percentage | Decreased from 5.4% to 1.1% with fevipiprant vs. 4.6% to 3.9% with placebo.[1] | |

| Asthma-related Quality of Life | Significant improvement from baseline compared to placebo. | |||||

| Forced Expiratory Volume in 1 second (FEV1) | Improvement observed compared to placebo. | |||||

| OC000459 | Phase II | Moderate persistent asthma (steroid-free) | 28 days | Mean change in FEV1 (Per Protocol population) | 9.2% increase with OC000459 vs. 1.8% with placebo (P=0.037). | |

| Geometric mean sputum eosinophil count | Reduced from 2.1% to 0.7% with OC000459 (P=0.03). | |||||

| Asthma Quality of Life Questionnaire (AQLQ(S)) total score (FA population) | 0.29 point improvement vs. placebo (P=0.0113). | |||||

| Phase II | Moderate persistent asthma (% predicted FEV1 60-85%) | 12 weeks | Mean change in FEV1 (pooled dose groups) | 95 ml greater than placebo (P = 0.024). | ||

| Atopic eosinophilic subjects | Mean increase in FEV1 | 220 ml greater than placebo (P = 0.005). | ||||

| AZD1981 | Phase II | Uncontrolled asthma despite ICS therapy | 4 weeks | Asthma Control Questionnaire (ACQ-5) scores | Significant improvements of 0.26–0.3 units vs placebo (P=0.010–0.022) across all doses. | |

| Atopic patients | Clinic FEV1 | Increase of ~170–180 mL in the two highest dose groups vs placebo. | ||||

| Atopic patients | ACQ-5 scores | Decreases of 0.38-0.42 units vs placebo across different doses. |

FA: Full Analysis; PP: Per Protocol; ICS: Inhaled Corticosteroids

Table 2: Efficacy of CRTh2 Antagonists in Allergic Rhinitis

| Antagonist | Trial Phase | Patient Population | Treatment Duration | Key Efficacy Endpoints | Results | Reference |

| Setipiprant | Phase II | Seasonal allergic rhinitis | 2 weeks | Mean change from baseline in Daytime Nasal Symptom Score (DNSS) | -0.15 improvement with 1000 mg b.i.d. vs. placebo (P = 0.030). | |

| Mean change in 'nasal congestion' score | -0.21 improvement with 1000 mg b.i.d. vs. placebo (P = 0.003). | |||||

| Overall Rhinoconjunctivitis Quality of Life (RQLQ) scores | Significant improvement with 1000 mg b.i.d. at week 2 (p = 0.026). | |||||

| Ramatroban | Clinical Trials | Perennial allergic rhinitis | 28 days | Final overall improvement rate | 67.4% of patients rated as moderately or markedly improved. | |

| Improvement in nasal obstruction | Significantly improved compared to terfenadine. |

b.i.d.: twice daily

Mandatory Visualization

Signaling Pathways and Experimental Workflows

References

- 1. pharmacytimes.com [pharmacytimes.com]

- 2. Two Phase II randomized trials on the CRTh2 antagonist AZD1981 in adults with asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New drug for severe asthma 'shows massive promise' |... [nicswell.co.uk]

- 4. A randomized, double-blind, placebo-controlled study of the CRTH2 antagonist OC000459 in moderate persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

CRTh2 antagonist screening assays and high-throughput screening

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodologies used to screen for antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), a G-protein coupled receptor for prostaglandin D2 (PGD2). CRTh2 is a key target in the development of therapeutics for allergic diseases such as asthma and allergic rhinitis.[1][2][3] The following sections detail the CRTh2 signaling pathway, experimental protocols for common screening assays, and a high-throughput screening (HTS) workflow.

CRTh2 Signaling Pathway

CRTh2 is a G-protein coupled receptor that primarily signals through the Gαi/o subunit.[4][5] Upon binding of its ligand, PGD2, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer. The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the Gβγ subunits can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key event in downstream cellular responses, including chemotaxis and cellular activation.

High-Throughput Screening (HTS) Cascade

A typical HTS campaign for identifying novel CRTh2 antagonists involves a multi-step process that starts with a broad primary screen to identify "hits," followed by more specific secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.

Experimental Protocols

Radioligand Binding Assay

This assay is considered the gold standard for measuring the affinity of a ligand for its receptor. It directly measures the binding of a radiolabeled ligand to the receptor and can be used to determine the binding affinity (Kd) of the radioligand and the inhibitory constant (Ki) of unlabeled antagonists.

Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing human CRTh2 in appropriate media.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 150 mM NaCl, 1 mM EDTA, 0.1% BSA, pH 7.4).

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of [3H]-PGD2 (e.g., 2-3 nM).

-

Add increasing concentrations of the unlabeled test compound (antagonist).

-

Add the cell membrane preparation (e.g., 5-10 µg of protein per well).

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled PGD2 (e.g., 10 µM).

-

-

Separation and Detection:

-

Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific [3H]-PGD2 binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, which is a hallmark of CRTh2 signaling. It is well-suited for high-throughput screening due to the availability of fluorescent calcium indicators and automated plate readers.

Protocol:

-

Cell Preparation:

-

Plate HEK293 cells stably co-expressing CRTh2 and a promiscuous G-protein such as Gα16 or Gαqi5 in black-walled, clear-bottom 96- or 384-well plates.

-

Allow cells to adhere and grow overnight.

-

-

Dye Loading:

-

Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5) in assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).

-

Incubate for 60 minutes at 37°C.

-

-

Assay Procedure:

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

-

Add the test compound (antagonist) at various concentrations and incubate for a defined period.

-

Add a fixed concentration of PGD2 (agonist) to stimulate the receptor.

-

Measure the fluorescence intensity before and after the addition of the agonist to determine the change in intracellular calcium.

-

-

Data Analysis:

-

The antagonist activity is measured as the inhibition of the PGD2-induced calcium response.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Chemotaxis Assay

This assay directly measures the ability of an antagonist to block the migration of cells towards a chemoattractant, which is a key physiological function of CRTh2.

Protocol:

-

Cell Preparation:

-

Use a cell type that endogenously expresses CRTh2, such as human Th2 cells, eosinophils, or basophils.

-

Isolate the cells and resuspend them in assay medium (e.g., RPMI with 0.5% BSA).

-

-

Assay Setup:

-

Use a multi-well chemotaxis chamber (e.g., a Boyden chamber or a commercially available plate with a microporous membrane).

-

Add the chemoattractant (PGD2) to the lower chamber.

-

In the upper chamber, add the cell suspension pre-incubated with the test compound (antagonist) at various concentrations.

-

-

Incubation:

-

Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a period sufficient to allow cell migration (e.g., 1-3 hours).

-

-

Quantification of Migration:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several fields of view using a microscope. Alternatively, migrated cells can be quantified by lysing the cells and measuring the activity of an endogenous enzyme or by using fluorescently labeled cells and a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the control (PGD2 alone).

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

-

Quantitative Data Summary

The following table summarizes the binding affinities and potencies of PGD2, its metabolites, and selected CRTh2 antagonists.

| Compound | Assay Type | Species | Ki (nM) | Kd (nM) | IC50 (nM) | EC50 (nM) |

| Agonists | ||||||

| PGD2 | Radioligand Binding | Human | 2.4 ± 0.2 | 2.5 ± 1.1 (high affinity), 109 ± 68.4 (low affinity) | ||

| 13,14-dihydro-15-keto PGD2 (DK-PGD2) | Radioligand Binding | Human | 2.91 ± 0.29 | |||

| 15-deoxy-Δ12,14-PGJ2 | Radioligand Binding | Human | 3.15 ± 0.32 | |||

| Antagonists | ||||||

| Ramatroban | Not specified | Not specified | Mentioned as a dual CRTh2 and TP receptor antagonist | |||

| OC000459 | Not specified | Human | Mentioned as effective in reducing eosinophilia | |||

| Setipiprant | Not specified | Human | Mentioned as reducing the late asthmatic response | |||

| Fevipiprant | Radioligand Binding | Human | Mentioned as having advanced to phase 3 clinical trials | |||

| CAY10471 | Radioligand Binding | Human | Mentioned as a potent and selective antagonist | |||

| TM30089 | Not specified | Human | Mentioned as having high affinity | |||

| Indomethacin | Radioligand Binding | Human | Mentioned as binding with low nanomolar affinity |

References

- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CRTH2 antagonists in asthma: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Animal Models of Asthma in CRTh2 Antagonist Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models of asthma for the evaluation of Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2) antagonists. Detailed protocols for common models and analytical techniques are included to facilitate experimental design and execution.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling. The prostaglandin D2 (PGD2) receptor, CRTh2, is a key player in the recruitment and activation of type 2 inflammatory cells, including T helper 2 (Th2) cells, eosinophils, and group 2 innate lymphoid cells (ILC2s), making it a promising therapeutic target for asthma.[1][2] CRTh2 antagonists are a class of drugs designed to block the pro-inflammatory effects of PGD2.[3][4] Animal models of allergic asthma are indispensable tools for the preclinical evaluation of these antagonists. This document outlines the most common animal models, detailed experimental protocols, and methods for assessing the efficacy of CRTh2 antagonists.

CRTh2 Signaling Pathway in Asthma

Activation of the G protein-coupled receptor CRTh2 by its ligand PGD2 on Th2 cells, ILC2s, and eosinophils triggers a signaling cascade that promotes the hallmarks of allergic asthma. This includes the recruitment of these inflammatory cells to the lungs, the release of Th2 cytokines such as IL-4, IL-5, and IL-13, and the subsequent induction of airway inflammation, mucus production, and airway hyperresponsiveness. CRTh2 antagonists block the binding of PGD2 to its receptor, thereby inhibiting these downstream effects.

Caption: CRTh2 Signaling Pathway in Allergic Asthma.

Commonly Used Animal Models

Several animal species are utilized to model allergic asthma, with mice, guinea pigs, and sheep being the most common for studying CRTh2 antagonists. The choice of model depends on the specific research question, as each has distinct advantages and disadvantages.

| Animal Model | Common Allergens | Key Features & Advantages | Limitations |

| Mouse | Ovalbumin (OVA), House Dust Mite (HDM) | Well-characterized genetics, availability of transgenic strains, and a wide range of immunological reagents. Cost-effective. | Differences in airway anatomy and physiology compared to humans. Some strains do not develop robust airway hyperresponsiveness. |

| Guinea Pig | Ovalbumin (OVA), House Dust Mite (HDM) | Similar airway anatomy and physiological responses to bronchoconstrictors as humans. Develops robust bronchoconstriction. | Limited availability of species-specific reagents compared to mice. |

| Sheep | House Dust Mite (HDM), Ascaris suum antigen | Large animal model with lung physiology and anatomy closely resembling humans. Allows for repeated measurements and complex lung function tests. | High cost and specialized housing requirements. Fewer available immunological reagents. |

Efficacy of CRTh2 Antagonists in Animal Models: Quantitative Data

The efficacy of CRTh2 antagonists is typically assessed by their ability to reduce key features of asthma in these animal models. The following tables summarize representative quantitative data from studies evaluating various CRTh2 antagonists.

Table 1: Effect of CRTh2 Antagonists on Airway Inflammation

| Antagonist | Animal Model | Allergen | Parameter | % Reduction vs. Control | Reference |

| Ramatroban | Mouse | OVA | BALF Eosinophils | ~50% | |

| TM30089 | Mouse | OVA | Peribronchial Eosinophilia | Significant reduction | |

| ASP5642 | Guinea Pig | OVA | BALF Eosinophils | Significant inhibition | |

| Compound A | Mouse | Cockroach Antigen | BALF Eosinophils | Significant reduction | |

| Unnamed | Sheep | HDM | BALF Eosinophils | Significant reduction |

Table 2: Effect of CRTh2 Antagonists on Airway Hyperresponsiveness (AHR)

| Antagonist | Animal Model | Allergen | AHR Measurement | Outcome | Reference |

| ASP5642 | Guinea Pig | OVA | Airway Resistance | Significant inhibition of increase | |

| Compound A | Mouse | Cockroach Antigen | Penh | Ameliorated | |

| Unnamed | Sheep | HDM | Late Asthmatic Response | Significantly blocked |

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This is a widely used model to induce a robust eosinophilic airway inflammation characteristic of allergic asthma.

Experimental Workflow:

References

- 1. Inhibition of antigen-induced airway inflammation and hyperresponsiveness in guinea pigs by a selective antagonist of "chemoattractant receptor homologous molecule expressed on Th2 cells" (CRTH2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress [frontiersin.org]

- 3. Airway responsiveness measured by barometric plethysmography in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monotropein Alleviates Ovalbumin-Induced Asthma in Mouse Model by Inhibiting AKT/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Eosinophil Chemotaxis in vitro in Response to CRTh2 Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosinophils are key effector cells in type 2 inflammatory responses, playing a critical role in the pathogenesis of allergic diseases such as asthma and allergic rhinitis. The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, is a G-protein coupled receptor that is preferentially expressed on eosinophils, basophils, and T helper 2 (Th2) cells.[1][2] Prostaglandin D2 (PGD2), primarily released from activated mast cells, is the main ligand for CRTh2 and a potent chemoattractant for eosinophils.[3][4] The interaction between PGD2 and CRTh2 induces a signaling cascade that ultimately leads to eosinophil chemotaxis, the directed migration of these cells towards the source of the chemoattractant.[5]

This PGD2/CRTh2 axis represents a key therapeutic target for inflammatory diseases. CRTh2 antagonists are a class of drugs designed to block this interaction, thereby inhibiting eosinophil migration to inflammatory sites. These application notes provide detailed protocols for measuring eosinophil chemotaxis in vitro and assessing the efficacy of CRTh2 antagonists.

CRTh2 Signaling Pathway in Eosinophil Chemotaxis

CRTh2 is a Gαi-coupled receptor. Upon binding of PGD2, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the G-protein activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium concentrations. These signaling events activate downstream effectors, including phosphatidylinositol 3-kinase (PI3K) and p38 mitogen-activated protein kinase (MAPK), which are crucial for the cytoskeletal rearrangements required for cell migration.

// Nodes PGD2 [label="PGD2", fillcolor="#FBBC05", fontcolor="#202124"]; CRTh2 [label="CRTh2 Receptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gi [label="Gαi Protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="↓ cAMP", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C (PLC)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca2 [label="↑ Intracellular Ca²⁺", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; p38 [label="p38 MAPK", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytoskeleton [label="Cytoskeletal\nRearrangement", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Chemotaxis [label="Eosinophil Chemotaxis", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antagonist [label="CRTh2 Antagonist", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges PGD2 -> CRTh2 [label="Binds"]; Antagonist -> CRTh2 [label="Blocks", style=dashed, arrowhead=tee, color="#EA4335"]; CRTh2 -> Gi [label="Activates"]; Gi -> AC [label="Inhibits", arrowhead=tee]; AC -> cAMP [style=invis]; Gi -> PLC [label="Activates (βγ)"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca2 [label="Triggers release"]; Ca2 -> PI3K [label="Activates"]; Ca2 -> p38 [label="Activates"]; PI3K -> Cytoskeleton; p38 -> Cytoskeleton; Cytoskeleton -> Chemotaxis; } .dot Figure 1: CRTh2 signaling pathway in eosinophils leading to chemotaxis.

Experimental Protocols

Protocol 1: Isolation of Human Eosinophils from Peripheral Blood

This protocol describes the isolation of eosinophils from human peripheral blood using a negative selection technique, which yields a highly purified and untouched eosinophil population.

Materials:

-

Whole blood collected in EDTA-containing tubes

-

HetaSep™ or Dextran solution

-

Ficoll-Paque™ PLUS

-

Phosphate-buffered saline (PBS)

-

EasySep™ Human Eosinophil Isolation Kit (or similar negative selection kit)

-

EasySep™ Magnet (or compatible magnet)

-

Centrifuge

-

Pipettes and sterile tubes

Procedure:

-

Red Blood Cell (RBC) Sedimentation: Mix 1 part of HetaSep™ or 6% Dextran solution with 5 parts of whole blood. Let the mixture stand at room temperature for 30-60 minutes to allow RBCs to sediment.

-

Leukocyte-Rich Plasma Collection: Carefully collect the upper leukocyte-rich plasma layer and transfer it to a new conical tube.

-

Mononuclear Cell Depletion: Layer the leukocyte-rich plasma over an equal volume of Ficoll-Paque™ PLUS. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Granulocyte Collection: After centrifugation, aspirate and discard the upper layers (plasma, mononuclear cells, and Ficoll-Paque™). Collect the granulocyte-rich pellet at the bottom of the tube.

-

RBC Lysis (Optional): If the pellet contains significant RBC contamination, perform a brief hypotonic lysis using a commercially available RBC lysis buffer.

-

Eosinophil Isolation by Negative Selection:

-

Wash the granulocyte pellet with PBS and resuspend the cells in the recommended buffer from the isolation kit.

-

Add the eosinophil isolation antibody cocktail to the cell suspension. This cocktail contains antibodies against surface markers of other granulocytes (e.g., CD16 for neutrophils).

-

Incubate as per the manufacturer's instructions (typically 10-15 minutes at room temperature).

-

Add the magnetic particles and incubate for another 5-10 minutes.

-

Place the tube in the magnet and let it stand for 5-10 minutes.

-

Carefully pour off the supernatant containing the untouched, purified eosinophils into a new tube.

-

-

Cell Counting and Viability: Wash the purified eosinophils with PBS. Count the cells using a hemocytometer and assess viability using trypan blue exclusion. The purity of the isolated eosinophils can be confirmed by flow cytometry or cytospin with staining.

Protocol 2: In Vitro Eosinophil Chemotaxis Assay using a Boyden Chamber

This protocol details the use of a modified Boyden chamber (e.g., Transwell® inserts) to measure eosinophil chemotaxis in response to PGD2 and the inhibitory effect of CRTh2 antagonists.

Materials:

-

Purified human eosinophils

-

RPMI 1640 medium with 0.5% BSA

-

PGD2 (chemoattractant)

-

CRTh2 antagonist(s) of interest

-

Boyden chamber with 5 µm pore size polycarbonate membranes (e.g., 24-well Transwell® inserts)

-

Incubator (37°C, 5% CO2)

-

Microscope

-

Staining solution (e.g., Diff-Quik™ or crystal violet)

-

Plate reader (for quantitative analysis)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of PGD2 in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations (e.g., 1-100 nM) in RPMI 1640 with 0.5% BSA.

-

Prepare stock solutions of the CRTh2 antagonist(s) in a suitable solvent and prepare serial dilutions.

-

-

Assay Setup:

-

Add 600 µL of RPMI 1640 with 0.5% BSA containing either PGD2 (test wells), medium alone (negative control), or a known chemoattractant (positive control) to the lower wells of the 24-well plate.

-

Resuspend the purified eosinophils in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.

-

To test the effect of the antagonist, pre-incubate the eosinophil suspension with various concentrations of the CRTh2 antagonist for 15-30 minutes at 37°C.

-

Add 100 µL of the eosinophil suspension (with or without antagonist) to the upper chamber of the Transwell® insert.

-

-

Incubation: Incubate the plate for 1-3 hours at 37°C in a 5% CO2 incubator.

-

Quantification of Migrated Cells:

-

Method A: Cell Staining and Counting:

-

After incubation, carefully remove the inserts.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable stain like Diff-Quik™ or crystal violet.

-

Count the number of migrated cells in several high-power fields under a microscope.

-

-

Method B: Plate Reader-Based Quantification:

-

After incubation, add a fluorescent dye that binds to cellular DNA (e.g., CyQUANT® GR Dye) to the lower chamber.

-

Measure the fluorescence in a plate reader. The fluorescence intensity is proportional to the number of migrated cells.

-

-

-

Data Analysis: Calculate the percentage of migrated cells relative to the total number of cells added. For antagonist studies, calculate the percentage inhibition of chemotaxis compared to the PGD2-only control. Determine the IC50 value of the antagonist.

Data Presentation

The efficacy of CRTh2 antagonists is typically evaluated by their ability to inhibit PGD2-induced eosinophil chemotaxis in a dose-dependent manner. The results are often presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the maximal chemotactic response.

| CRTh2 Antagonist | Target Species | Assay Type | Agonist | IC50 (nM) | Reference |

| Ramatroban | Human | Chemotaxis | PGD2 | ~100 | |

| Cay10471 | Human | Chemotaxis | PGD2 | Potent Inhibition (IC50 not specified) | |

| AZ11665362 | Human | Chemotaxis | PGD2 | ~10 | |

| TM30089 | Mouse | Chemotaxis | PGD2 | Potent Inhibition (IC50 not specified) |

Note: The IC50 values can vary depending on the specific experimental conditions.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the effect of CRTh2 antagonists on eosinophil chemotaxis.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; blood [label="Peripheral Blood\nCollection (EDTA)", fillcolor="#FBBC05", fontcolor="#202124"]; isolation [label="Eosinophil Isolation\n(Negative Selection)", fillcolor="#FBBC05", fontcolor="#202124"]; preincubation [label="Pre-incubation of Eosinophils\nwith CRTh2 Antagonist", fillcolor="#4285F4", fontcolor="#FFFFFF"]; boyden_setup [label="Boyden Chamber Assay Setup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lower_chamber [label="Lower Chamber:\nPGD2 (Chemoattractant)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; upper_chamber [label="Upper Chamber:\nPre-treated Eosinophils", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; incubation [label="Incubation\n(1-3 hours, 37°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; quantification [label="Quantification of\nMigrated Cells", fillcolor="#34A853", fontcolor="#FFFFFF"]; staining [label="Staining & Microscopy", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; plate_reader [label="Fluorescence Plate Reader", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Data Analysis\n(% Inhibition, IC50)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> blood; blood -> isolation; isolation -> preincubation; preincubation -> upper_chamber; lower_chamber -> boyden_setup; upper_chamber -> boyden_setup; boyden_setup -> incubation; incubation -> quantification; quantification -> staining; quantification -> plate_reader; staining -> analysis; plate_reader -> analysis; analysis -> end; } .dot Figure 2: Experimental workflow for in vitro eosinophil chemotaxis assay.

Conclusion

The in vitro eosinophil chemotaxis assay is a robust and essential tool for the preclinical evaluation of CRTh2 antagonists. By following the detailed protocols outlined in these application notes, researchers can effectively assess the potency and efficacy of novel therapeutic compounds targeting the PGD2/CRTh2 pathway, ultimately contributing to the development of new treatments for eosinophil-driven inflammatory diseases.

References

- 1. cdn.stemcell.com [cdn.stemcell.com]

- 2. dovepress.com [dovepress.com]

- 3. Prostaglandin D2 induces chemotaxis in eosinophils via its receptor CRTH2 and eosinophils may cause severe ocular inflammation in patients with allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CRTH2 Radioligand Binding Assays

For Researchers, Scientists, and Drug Development Professionals